Levonorgestrel Impurity N
Overview
Description
Scientific Research Applications
Environmental Risk Assessment
Tang et al. (2012) conducted batch experiments and laboratory microcosm studies to assess the environmental risk of levonorgestrel, particularly focusing on its adsorption and degradation in soils. The study utilized the Freundlich and Langmuir models to examine levonorgestrel's affinity for various soils and found that total organic carbon significantly influenced its adsorption process. The degradation kinetics followed a first-order reaction, indicating a concentration-dependent degradation rate that was microbially mediated. This research contributes to understanding the environmental behavior of levonorgestrel, including impurities like Levonorgestrel Impurity N (Tang et al., 2012).
Analytical Chemistry and Quality Control
Chankvetadze et al. (2003) compared capillary liquid chromatography (CLC) and capillary electrochromatography (CEC) for determining the enantiomeric purity of levonorgestrel. This study is significant for quality control in pharmaceutical manufacturing, where the purity and specific configuration of compounds, including this compound, are crucial (Chankvetadze et al., 2003).
Ecotoxicology and Wildlife Impact
Säfholm et al. (2012) explored the impact of levonorgestrel on the frog Xenopus tropicalis, revealing that environmental concentrations of the compound impaired oogenesis (egg development) in adult frogs. The study highlights concerns about progestogenic pollutants, including impurities like this compound, and their potential threat to wildlife reproduction (Säfholm et al., 2012).
Reproductive Biology
Lalitkumar et al. (2007) investigated the effects of levonorgestrel on the attachment of human embryos to an in vitro endometrial construct. While mifepristone inhibited blastocyst attachment, levonorgestrel did not impair this process. This research is relevant for understanding the actions of progestins, including impurities, on human reproductive biology (Lalitkumar et al., 2007).
Contraceptive Research
Sivin (2003) provided a comprehensive review of levonorgestrel-releasing implants, including safety, effectiveness, and side effects. This research is pertinent to the development and improvement of contraceptive methods, where understanding the actions of impurities like this compound is critical (Sivin, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a part of the levonorgestrel family , which primarily targets progesterone receptors in the body .
Mode of Action
As a member of the levonorgestrel family, it may interact with progesterone receptors, leading to changes in the body’s hormonal balance .
Biochemical Pathways
It is known that levonorgestrel and its related compounds can affect various hormonal pathways, particularly those involving progesterone .
Result of Action
Compounds in the levonorgestrel family are known to have significant effects on the body’s hormonal balance, which can lead to various physiological changes .
Action Environment
The search results mention the use of a nano-liposome technique in the hydroxylation of 13-Ethylgon-5(10)en-3,17-dione by Metarhizium anisopliae . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other compounds or specific techniques used in its administration .
Properties
IUPAC Name |
(8R,9S,13S,14S)-13-ethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h15-17H,2-11H2,1H3/t15-,16-,17+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYOSZYGTZFADU-VXNCWWDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4222-96-2 | |
Record name | delta5(10)-Levodione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .DELTA.5(10)-LEVODIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9JW7S2J9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.